Thiepine 1,1-dioxide

Heterocyclic chemistry Thermal stability Sulfone chemistry

Thiepine 1,1-dioxide (CAS 16301-89-6), also referred to as thiepin 1,1-dioxide or thiepin-1,1-dioxid, is the parent monocyclic unsaturated seven-membered sulfone with molecular formula C6H6O2S and molecular weight 142.18 g/mol. It belongs to the thiepine heterocycle class, featuring a fully conjugated C6S ring bearing an SO2 group at the sulfur atom.

Molecular Formula C6H6O2S
Molecular Weight 142.18 g/mol
CAS No. 16301-89-6
Cat. No. B059103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiepine 1,1-dioxide
CAS16301-89-6
SynonymsThiepin 1,1-dioxide
Molecular FormulaC6H6O2S
Molecular Weight142.18 g/mol
Structural Identifiers
SMILESC1=CC=CS(=O)(=O)C=C1
InChIInChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H
InChIKeyLYWWPHRTUAGKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiepine 1,1-Dioxide (CAS 16301-89-6): Core Identifiers and Structural Class for Chemical Sourcing


Thiepine 1,1-dioxide (CAS 16301-89-6), also referred to as thiepin 1,1-dioxide or thiepin-1,1-dioxid, is the parent monocyclic unsaturated seven-membered sulfone with molecular formula C6H6O2S and molecular weight 142.18 g/mol [1]. It belongs to the thiepine heterocycle class, featuring a fully conjugated C6S ring bearing an SO2 group at the sulfur atom. The compound is a bench-stable, commercially accessible crystalline solid with a reported melting point of 117–118 °C and a predicted boiling point of 360.2 °C [2]. Its X-ray crystal structure has been solved, confirming a flattened boat conformation with pronounced bond alternation and no π-electron delocalization [3]. This compound serves as the foundational scaffold for the broader thiepine dioxide family and is distinct from its five-membered analog thiophene 1,1-dioxide (TDO) and from fused-ring benzothiepine dioxides used in medicinal chemistry.

Why Thiepine 1,1-Dioxide (CAS 16301-89-6) Cannot Be Replaced by Generic Thiepine Analogs in Chemical Sourcing


Substitution with closely related compounds is not straightforward because the thiepine ring system spans a wide stability spectrum—from the parent thiepine (C6H6S), which has never been isolated at ambient temperature due to extreme thermal lability [1], through thiepine 1-oxides that undergo facile valence isomerization and sulfur extrusion [2], to the 1,1-dioxide that is described as “thermally very stable” [3]. The five-membered analog thiophene 1,1-dioxide (TDO) dimerizes in solution with a concentration-dependent half-life of only 137 min at 25 °C (0.12 M in CDCl3) and melts at ~6 °C [4], whereas thiepine 1,1-dioxide is a crystalline solid (mp 117–118 °C) that can be stored and handled under standard laboratory conditions. Fused-ring benzothiepine 1,1-dioxides, while bioactive, possess fundamentally different steric, electronic, and solubility profiles that preclude their use as surrogates in cycloaddition or organometallic applications. Sterically shielded derivatives such as 2,7-di-tert-butylthiepine require bulky substituents to achieve stability [5], adding synthetic overhead. Thus, for applications demanding the unsubstituted monocyclic thiepine sulfone scaffold, thiepine 1,1-dioxide occupies a unique position that generic analog substitution cannot fulfill.

Thiepine 1,1-Dioxide (CAS 16301-89-6): Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability: Thiepine 1,1-Dioxide vs. Parent Thiepine and Thiepine 1-Oxide

The parent thiepine (C6H6S) has never been isolated at ambient temperature and is described as 'extremely thermally unstable' due to ready valence isomerization to thianorcaradiene followed by irreversible cheletropic loss of sulfur [1]. Thiepine 1-oxides (sulfoxides) are also thermally labile; even sterically or electronically stabilized thiepin 1-oxides are easily converted to benzenoid compounds [2]. In contrast, thiepine 1,1-dioxide (the sulfone) is 'thermally very stable' and can be isolated as a crystalline solid with a melting point of 117–118 °C [3][4]. No half-life limitation is reported for thiepine 1,1-dioxide at ambient temperature, whereas the five-membered analog thiophene 1,1-dioxide exhibits a half-life of 137 min at 25 °C (0.12 M in CDCl3) [5].

Heterocyclic chemistry Thermal stability Sulfone chemistry

X-Ray Crystallographic Structure: Bond Localization and Conformation of Thiepine 1,1-Dioxide

Thiepine 1,1-dioxide crystallizes in the monoclinic space group P2₁/n with cell dimensions a = 6.788 Å, b = 13.173 Å, c = 7.596 Å, β = 109.10°, and Z = 4 [1]. X-ray analysis reveals pronounced bond alternation, indicating no π-electron delocalization in the seven-membered ring. The molecule adopts a flattened boat conformation in the solid state, and ¹H NMR analysis confirms that this same conformation is maintained in solution [2][3]. In contrast, parent thiepine has never been crystallized, and sterically stabilized derivatives such as 2,7-di-tert-butylthiepine adopt a nonplanar boat conformation dictated by bulky substituents, not the intrinsic electronic preference of the unsubstituted ring [4].

X-ray crystallography π-Electron delocalization Molecular geometry

Synthetic Route: Preparation of Thiepine 1,1-Dioxide via Chelotropic SO₂ Addition Versus Multi-Step Syntheses of Analogs

Thiepine 1,1-dioxide is directly accessible in a single step via cheletropic addition of sulfur dioxide to cis-hexatriene, as first reported by Mock in 1967 [1]. This convergent [6+1] cycloaddition constructs the seven-membered ring with the sulfone group already installed, avoiding the stepwise oxidation sequences required for many thiepine analogs. In contrast, the parent thiophene 1,1-dioxide (five-membered analog) requires low-temperature oxidation of thiophene with dimethyldioxirane at −20 °C followed by solvent removal below −40 °C to prevent dimerization [2], and 2,7-di-tert-butylthiepine requires multi-step synthesis from a thiopyrylium salt precursor followed by oxidation if the dioxide is desired [3]. The SO₂ addition route to thiepine 1,1-dioxide provides a straightforward entry to the unsubstituted monocyclic scaffold.

Cheletropic addition Sulfur dioxide Synthetic methodology

Organometallic Precursor Utility: 99% Yield Conversion of Thiepine 1,1-Dioxide to (Thiepine)Fe(CO)₃

Thiepine 1,1-dioxide serves as a direct precursor to the parent thiepine via reduction with Fe₂(CO)₉ in THF, yielding (η⁴-thiepine)iron tricarbonyl in 99% yield [1]. This transformation proceeds through reductive desulfurization of the sulfone to the sulfide within the coordination sphere of iron, effectively stabilizing the otherwise non-isolable parent thiepine as its metal complex [2]. No analogous transformation is reported for thiophene 1,1-dioxide or benzothiepine dioxides as a direct route to the corresponding unsubstituted parent heterocycle-metal complexes. The 99% yield represents a near-quantitative conversion, making thiepine 1,1-dioxide the preferred starting material for accessing the thiepine coordination chemistry manifold.

Organometallic chemistry Transition metal complexation Desulfurization

Commercial Availability: Thiepine 1,1-Dioxide Is Listed by Major Chemical Suppliers, Unlike Parent Thiepine and Thiepine 1-Oxide

Thiepine 1,1-dioxide (CAS 16301-89-6) is commercially available from Sigma-Aldrich (catalog number T176028, AldrichCPR) , whereas the parent thiepine (C6H6S), thiepine 1-oxide, and thiophene 1,1-dioxide are not listed as stockable products by major chemical suppliers due to their thermal instability [1][2]. Sterically stabilized derivatives such as 2,7-di-tert-butylthiepine are primarily accessible through custom synthesis. This commercial availability reflects the fundamental stability advantage of the dioxide, enabling off-the-shelf procurement for research use without the need for specialized synthesis or handling infrastructure.

Chemical procurement Commercial availability Vendor catalog

Thiepine 1,1-Dioxide (CAS 16301-89-6): Primary Application Scenarios Driven by Quantitative Differentiation Evidence


Organometallic and Coordination Chemistry: Bench-Stable Precursor to the Parent Thiepine Ligand

Thiepine 1,1-dioxide is the preferred starting material for generating the parent thiepine scaffold in the coordination sphere of transition metals. The near-quantitative (99%) conversion to (η⁴-thiepine)Fe(CO)₃ using Fe₂(CO)₉ in THF [1] enables access to a ligand system that cannot be isolated in its free form. This application is unique to the dioxide; neither thiophene 1,1-dioxide nor benzothiepine dioxides provide an analogous one-step reductive entry to the corresponding parent heterocycle-metal complex [2]. Researchers studying thiepine coordination chemistry, metal-mediated desulfurization, or higher-order cycloaddition reactions benefit from the dioxide's combination of bench stability and high-yielding downstream reactivity.

Cycloaddition Chemistry: An Unsubstituted Seven-Membered Sulfone Dienophile or Dipolarophile Scaffold

As an unsaturated sulfone, thiepine 1,1-dioxide can participate in [4+2] and higher-order cycloadditions as a dienophile or dipolarophile without steric interference from substituents [1]. This distinguishes it from 2,7-di-tert-butylthiepine, where bulky tert-butyl groups alter cycloaddition regioselectivity and rates [2]. The well-defined X-ray structure and NMR-characterized flattened boat conformation [3][4] provide a precise geometric framework for computational modeling of cycloaddition transition states. The compound's thermal stability (indefinitely bench-stable vs. thiophene 1,1-dioxide's t₁/₂ = 137 min) [5] ensures that cycloaddition reactions can be conducted without competing dimerization or decomposition pathways.

Thiepine Medicinal Chemistry: Core Scaffold for Structure-Activity Relationship (SAR) Studies

While fused-ring benzothiepine 1,1-dioxides have been patented as hypolipidemic agents achieving ED₂₀₀ values for fecal bile acid excretion at doses of 0.1–10 mg/kg/day in murine models [1], the unsubstituted monocyclic thiepine 1,1-dioxide serves as the minimal pharmacophore scaffold for systematic SAR exploration. Its commercial availability [2], full spectroscopic characterization [3], and absence of steric bias from substituents make it the logical starting point for library synthesis. The X-ray structure [4] provides a validated geometry for docking studies, while the LogP of ~1.0 (calculated) [5] offers a polarity baseline that can be tuned through derivatization.

Physical Organic Chemistry: A Model System for 8π-Electron Heterocycle Conformational Analysis

Thiepine 1,1-dioxide is the only fully characterized, isolable monocyclic thiepine for which both solid-state (X-ray) and solution (¹H NMR) conformational data are available [1][2]. The experimentally determined bond alternation pattern provides a benchmark for testing computational methods (HMO, semiempirical SCF MO) on 8π-electron heterocycles [3]. Its flattened boat conformation, maintained in both phases, contrasts with the nonplanar geometries predicted for parent thiepine and observed in sterically encumbered derivatives [4], making it a critical reference compound for studies of heterocyclic aromaticity and ring inversion dynamics.

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